7.5‑Fold Gain in Antifungal Potency over the Parent Hit (CID 3889161) Against Fluconazole‑Resistant C. albicans
ML316 is the optimized probe derived from hit CID 3889161. In head‑to‑head testing, ML316 inhibited growth of the fluconazole‑resistant C. albicans strain CaCi‑2 with an IC₅₀ of 0.04 µM, while CID 3889161 required 0.3 µM [1]. The quantitative difference represents a 7.5‑fold improvement in potency conferred specifically by the 4‑fluorophenyl substitution on the thiohydantoin core [1].
| Evidence Dimension | Growth inhibition IC₅₀ against fluconazole‑resistant C. albicans CaCi‑2 |
|---|---|
| Target Compound Data | 0.04 µM (ML316, CID 56604860) |
| Comparator Or Baseline | 0.3 µM (CID 3889161, ethyl carbamate analog) |
| Quantified Difference | 7.5‑fold lower IC₅₀ (higher potency) |
| Conditions | Broth microdilution; n = 3 independent experiments in duplicate; PubChem AID 623899 [1] |
Why This Matters
A 7.5‑fold excess in potency directly translates to lower effective concentrations in experimental settings, reducing solvent burden and off‑target risk in in‑vitro antifungal assays.
- [1] Hartland, C. L., Youngsaye, W., Pu, J., et al. Probe Reports from the NIH Molecular Libraries Program: Probing Metabolic Requirements for Fungal Virulence — Probe 1 (ML316). National Center for Biotechnology Information (US), Bethesda, MD (2014). Table 4, Entry 4 vs. Entry 1. View Source
